molecular formula C13H9FN2OS2 B7476656 7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B7476656
M. Wt: 292.4 g/mol
InChI Key: FNHNGKPIUYBURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of thiazolopyrimidines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are essential for the survival and growth of cancer cells, bacteria, and viruses. It has been suggested that the compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been reported to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of bacterial and fungal strains by disrupting their cell membranes. The compound has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one is its potent antitumor and antimicrobial activity. This makes it a promising candidate for drug discovery and development. However, the compound has some limitations for lab experiments. Its low solubility in water and other solvents makes it difficult to work with in vitro and in vivo assays. In addition, its toxicity profile and pharmacokinetic properties need to be further investigated.

Future Directions

There are several future directions for the research on 7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one. One of the directions is to investigate its potential as a combination therapy with other anticancer or antimicrobial agents. Another direction is to optimize its pharmacokinetic properties and develop more soluble derivatives for better bioavailability. In addition, the compound can be further investigated for its potential as an anti-inflammatory and antioxidant agent. Finally, the compound can be tested for its activity against other viral strains.
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its potent antitumor and antimicrobial activity make it a promising candidate for drug discovery and development. However, further research is needed to fully understand its mechanism of action, optimize its pharmacokinetic properties, and investigate its potential as an anti-inflammatory and antioxidant agent.

Synthesis Methods

The synthesis of 7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been reported in the literature. The synthesis involves the reaction of 2-fluorobenzyl chloride with 2-aminothiazole in the presence of a base, followed by the reaction of the resulting intermediate with ethyl acetoacetate. The final product is obtained by the cyclization of the intermediate with ammonium acetate. The yield of the synthesis is reported to be around 50%.

Scientific Research Applications

7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one has shown promising results in various scientific research applications. It has been reported to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to have antimicrobial activity against various bacterial and fungal strains. The compound has also been investigated for its potential as an antiviral agent against the Zika virus.

properties

IUPAC Name

7-[(2-fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2OS2/c14-10-3-1-2-4-11(10)19-8-9-7-12(17)16-5-6-18-13(16)15-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHNGKPIUYBURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)SCC2=CC(=O)N3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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